Potency Enhancement vs. Parent BM212
MmpL3-IN-3 (Compound 12) demonstrates significantly enhanced anti-mycobacterial potency compared to its parent compound BM212 when evaluated in the same experimental system. In the Alamar blue assay against Mycobacterium tuberculosis H37Rv, MmpL3-IN-3 exhibited an MIC of 0.1 μM, whereas BM212 showed an MIC of 1.7 μM [1]. This represents a 17-fold improvement in potency. This differentiation is directly attributable to the strategic incorporation of a silicon atom into the diarylpyrrole scaffold, which computational docking studies suggest enhances binding through stabilization of hydrophobic residues within the MmpL3 pocket [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 0.1 μM |
| Comparator Or Baseline | BM212 (parent compound); MIC = 1.7 μM |
| Quantified Difference | 17-fold lower MIC for MmpL3-IN-3 (0.1 μM vs 1.7 μM) |
| Conditions | Alamar blue assay, M. tuberculosis H37Rv strain |
Why This Matters
This quantifiable potency gain validates the silicon substitution strategy as a meaningful structural differentiator, providing procurement justification for selecting MmpL3-IN-3 over BM212 or its non-silicon analogs in SAR studies and lead optimization workflows.
- [1] Vasudevan N, Motiwala Z, Ramesh R, et al. Synthesis, biological evaluation and docking studies of silicon incorporated diarylpyrroles as MmpL3 inhibitors: An effective strategy towards development of potent anti-tubercular agents. European Journal of Medicinal Chemistry. 2023;259:115633. View Source
